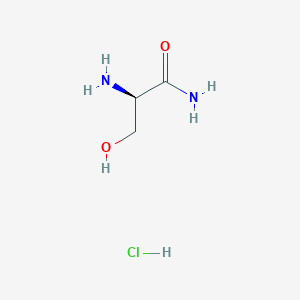
(R)-2-Amino-3-hydroxypropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-Amino-3-hydroxypropanamide hydrochloride is a useful research compound. Its molecular formula is C3H9ClN2O2 and its molecular weight is 140.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
D-Serinamide Hydrochloride, also known as D-Serinamide HCl or ®-2-Amino-3-hydroxypropanamide hydrochloride, is a compound that primarily targets the Glutamate receptor ionotropic, NMDA 1, Glycine receptor subunit alpha-1, Serpin B3, and Head decoration protein . These targets play crucial roles in various biochemical processes in the body.
Biochemical Pathways
D-Serinamide Hydrochloride is involved in several biochemical pathways. It plays a role in the Glycine and Serine Metabolism pathway . The downstream effects of these pathways are complex and involve various biochemical reactions.
Result of Action
The molecular and cellular effects of D-Serinamide Hydrochloride’s action are complex and involve various biochemical reactions. For instance, D-Serine, a related compound, has been shown to have neuroprotective effects . .
Action Environment
The action, efficacy, and stability of D-Serinamide Hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at room temperature . .
生物活性
(R)-2-Amino-3-hydroxypropanamide hydrochloride, also known as cysteamine hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from case studies.
This compound has the following chemical properties:
- Molecular Formula : C3H8ClN2O2
- Molar Mass : 130.56 g/mol
- CAS Number : 52-90-4
- Chemical Structure :
The compound exhibits a range of biological activities primarily through its role as a reducing agent and its interaction with various cellular pathways:
- Antioxidant Activity : Cysteamine acts as a scavenger of free radicals, thereby reducing oxidative stress in cells. This property is critical in various pathological conditions where oxidative damage is prevalent.
- Modulation of Neurotransmitter Systems : Research indicates that cysteamine influences neurotransmitter systems, particularly by increasing levels of dopamine and serotonin, which may have implications for mood regulation and neurodegenerative diseases.
- Immune System Modulation : Cysteamine has been shown to enhance immune responses by modulating T-cell activity and cytokine production, which can be beneficial in conditions such as autoimmune disorders.
Therapeutic Applications
Cysteamine hydrochloride has been investigated for several therapeutic uses:
- Cystinosis Treatment : It is primarily used to treat cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. Cysteamine helps to reduce cystine levels, preventing cellular damage.
- Potential in Neurological Disorders : Studies suggest possible benefits in treating conditions like Huntington's disease and Parkinson's disease due to its neuroprotective effects.
- Cancer Therapy : Preliminary research indicates that cysteamine may enhance the efficacy of certain chemotherapeutic agents by reducing side effects and improving drug delivery to tumors.
Table 1: Summary of Case Studies on Cysteamine Hydrochloride
Pharmacokinetics
Cysteamine hydrochloride is rapidly absorbed following oral administration, with peak plasma concentrations occurring within one hour. The compound undergoes extensive metabolism primarily in the liver, with renal excretion being the main route for elimination.
Safety Profile
While generally well-tolerated, cysteamine can cause side effects such as gastrointestinal disturbances, skin irritation, and potential allergic reactions. Long-term use requires monitoring for renal function due to possible nephrotoxicity at high doses.
特性
IUPAC Name |
(2R)-2-amino-3-hydroxypropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURWDDZIWBGXCK-HSHFZTNMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














